TSHR Antagonist Potency: 26-Fold Stronger Than ML224 (ANTAG3) at Human TSHR in Cross-Study Comparison
The target compound exhibits a human TSHR IC50 of 82 nM in a TR-FRET cAMP assay using HEK293 cells expressing human TSHR, as curated in BindingDB from the 2024 J. Med. Chem. TSHR modulator review [1]. In cross-study comparison, the well-characterized TSHR antagonist ML224 (NCGC00242364/ANTAG3) shows a substantially weaker human TSHR IC50 of 2.1 μM (2,100 nM) measured under comparable HEK293 cell-based cAMP inhibition conditions [2]. This represents an approximately 26-fold potency advantage for the target compound. While this is a cross-study rather than head-to-head comparison (and thus subject to inter-laboratory variability), both assays used the same cellular background (HEK293), the same signaling endpoint (cAMP reduction), and similar TR-FRET detection methodology, lending credibility to the relative potency ranking.
| Evidence Dimension | TSHR antagonist potency (inhibition of cAMP production) |
|---|---|
| Target Compound Data | Human TSHR IC50 = 82 nM (HEK293 cells, Eu-cAMP TR-FRET assay, 2 hr incubation) |
| Comparator Or Baseline | ML224 (ANTAG3/NCGC00242364): Human TSHR IC50 = 2,100 nM (HEK293 cells, cAMP inhibition) |
| Quantified Difference | Target compound is ~26-fold more potent (82 nM vs. 2,100 nM) |
| Conditions | Target: HEK293 cells expressing human TSHR, Eu-cAMP tracer TR-FRET, 2 hr incubation. Comparator: HEK293 cells, cAMP production inhibition. |
Why This Matters
A 26-fold potency difference translates to significantly lower compound consumption in dose-response studies and may enable in vivo dosing regimens unattainable with weaker antagonists, directly affecting procurement quantity, cost-per-experiment, and feasibility of animal studies.
- [1] BindingDB. BDBM50614116. Antagonist activity at human TSHR expressed in HEK293 cells assessed as reduction in cAMP production incubated for 2 hrs by Eu-cAMP tracer based TR-FRET assay. IC50: 82 nM. Curated from Zhang Y et al. J Med Chem 2024. View Source
- [2] Neumann S, Gershengorn MC. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice. Endocrinology. 2013;155(1):310-314. ANTAG3 (ML224) half-maximal inhibitory dose for TSHR: 2.1 μM. doi:10.1210/en.2013-1835. View Source
